molecular formula C₂₉H₅₃NO₅ B1141127 (S,S,R,R)-Orlistat CAS No. 111466-62-7

(S,S,R,R)-Orlistat

Cat. No. B1141127
M. Wt: 495.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Orlistat is a well-known inhibitor of gastric and pancreatic lipases, primarily used for obesity management. Its action mechanism involves the inhibition of lipases, thereby preventing the absorption of approximately 30% of dietary fats. Recent studies have explored Orlistat's potential beyond weight loss, delving into its effectiveness as a FASN (fatty acid synthase) inhibitor, which is a promising target in cancer therapy due to its overexpression in various cancer types (Henness & Perry, 2012).

Synthesis Analysis

Orlistat's synthesis involves a key intermediate step that is enantioselectively synthesized through asymmetric hydrogenation, highlighting its complex chemical synthesis tailored for large-scale production. This synthesis path ensures the preparation of enantiomerically pure intermediates essential for Orlistat's bioactivity, demonstrating the sophisticated chemical engineering behind its production (Birk et al., 2006).

Molecular Structure Analysis

Orlistat's efficacy as a FASN inhibitor is attributed to its molecular structure, which closely interacts with the enzyme's active sites. Studies have shown that Orlistat binds covalently to the serine residue of the enzyme's thioesterase domain, effectively inhibiting its function. This interaction is crucial for Orlistat's anti-lipogenic effects, highlighting the importance of its molecular structure in therapeutic applications (Fako et al., 2014).

Chemical Reactions and Properties

Orlistat's chemical properties, particularly its inhibition mechanism, involve the formation of a stable acyl-enzyme intermediate with the enzyme's active site. This interaction is fundamental to its mode of action, where it prevents the hydrolysis of dietary fats by lipases. The specificity of this reaction underscores Orlistat's role as a potent lipase inhibitor, with significant implications for its pharmacological use (Pemble et al., 2007).

Physical Properties Analysis

Orlistat's physical properties, such as its solubility and stability, play a critical role in its pharmacokinetics and pharmacodynamics. Its hydrophobic nature necessitates the development of specialized formulations to enhance its bioavailability and therapeutic efficacy. Research has focused on developing nanoparticle formulations of Orlistat to improve its solubility and cytotoxicity against human tumor cell lines, showcasing the ongoing efforts to optimize its physical properties for medical applications (Hill et al., 2016).

Chemical Properties Analysis

Orlistat's chemical properties, including its inhibition of FAS and impact on metabolic pathways, have been extensively studied. It induces significant metabolic shifts in treated cells, affecting lipid synthesis, ATP turnover, and mitochondrial function. These changes highlight Orlistat's potential as a multifaceted agent in cancer therapy, where its ability to disrupt cellular metabolism can lead to reduced tumor cell viability and induced apoptosis (Sankaranarayanapillai et al., 2012).

properties

IUPAC Name

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FICKONGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

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